4-Pentyloxybenzoic acid
Overview
Description
4-Pentyloxybenzoic acid is a compound that belongs to the class of organic compounds known as alkyloxybenzoic acids. These compounds are characterized by an alkoxy group attached to a benzoic acid moiety. The specific structure of 4-pentyloxybenzoic acid includes a pentyl (five-carbon) chain attached to the benzoic acid ring via an ether linkage at the para position.
Synthesis Analysis
The synthesis of 4-pentyloxybenzoic acid and related compounds can be approached through various synthetic routes. For instance, esterification reactions can be used to produce alkyl esters of benzoic acid derivatives, as demonstrated in the synthesis of various alkyl 4-amino-2-sulfamoylbenzoates . Although the exact synthesis of 4-pentyloxybenzoic acid is not detailed in the provided papers, similar esterification techniques or alcoholysis reactions could be employed, followed by appropriate functional group modifications.
Molecular Structure Analysis
The molecular structure of 4-pentyloxybenzoic acid would be expected to exhibit characteristics similar to those of other benzoic acid derivatives. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate shows extensive intermolecular hydrogen bonding, which could also be relevant to the structure of 4-pentyloxybenzoic acid . Additionally, theoretical calculations, such as those performed on 4-hydroxybenzoic acid, could provide insights into the geometry and vibrational spectrum of 4-pentyloxybenzoic acid .
Chemical Reactions Analysis
The chemical reactivity of 4-pentyloxybenzoic acid would likely involve reactions typical of benzoic acid derivatives. These could include hydrogen bonding interactions, as seen in the formation of liquid crystalline phases in mixtures containing bipyridines and 4-pentoxybenzoic acid , or participation in catalytic reactions, such as the oxidative Ugi reactions catalyzed by trihydroxybenzoic acid . The presence of the pentyloxy group could influence the reactivity and interaction of the acid moiety in such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-pentyloxybenzoic acid can be inferred from studies on similar compounds. For example, the rheological behavior of 4-n-alkoxybenzoic acids has been investigated, revealing insights into the viscosity and phase behavior of these compounds . The presence of the pentyloxy group in 4-pentyloxybenzoic acid would contribute to its liquid crystalline properties, as observed in the study of mixtures containing 4-pentoxybenzoic acid . Additionally, the FT-IR spectroscopic study of mixtures containing 4-pentoxybenzoic acid provides information on the role of hydrogen bonding in the formation of liquid crystallinity .
Scientific Research Applications
Scientific Field: Inorganic Chemistry
Methods of Application or Experimental Procedures: The Schiff base ligand N,N′-di-(4′-pentyloxybenzoate)-salicylidene-1,3-diaminopropane [H2L] was synthesized by reacting substituted 4-pentyloxy(4′-formyl-3′-hydroxy)-benzoate and 1,3-diaminopropane in a 2:1 molar ratio . Mononuclear lanthanide complexes of the type [Ln(H2L)LCl] (Ln = LaIII, CeIII, SmIII and GdIII) were then synthesized .
Results or Outcomes: The synthesized ligand and coordination compounds were found to exhibit liquid crystalline properties (smectic A phase) . This suggests potential applications in the field of materials science, particularly in the design of new materials with unique optical and magnetic properties .
Future Directions
properties
IUPAC Name |
4-pentoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPPUPJQRJYTNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065962 | |
Record name | Benzoic acid, 4-(pentyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentyloxybenzoic acid | |
CAS RN |
15872-41-0 | |
Record name | 4-(Pentyloxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15872-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-(pentyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pentyloxybenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-(pentyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-(pentyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(pentyloxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.